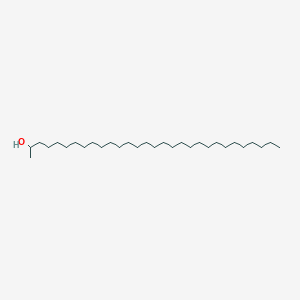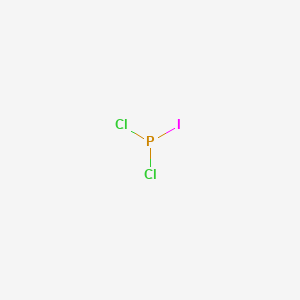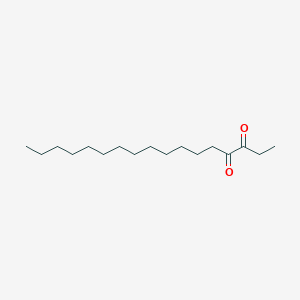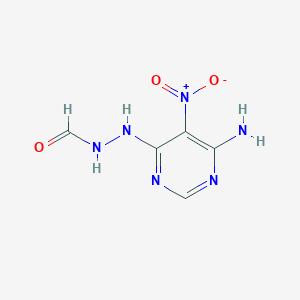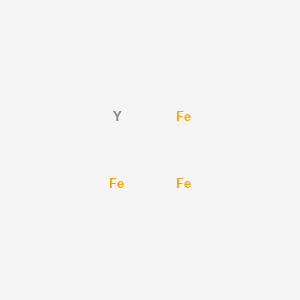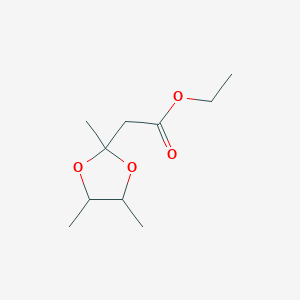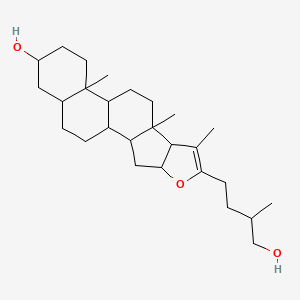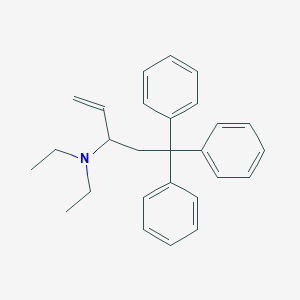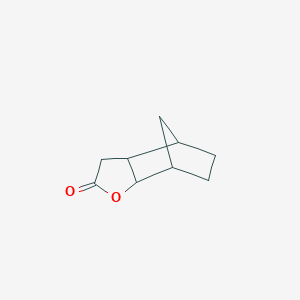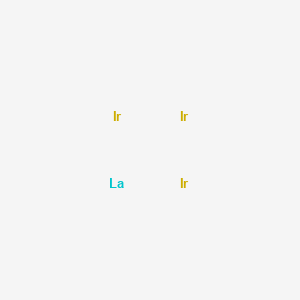
Iridium--lanthanum (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium–lanthanum (3/1) is a compound formed by the combination of iridium and lanthanum in a 3:1 ratio. This compound is part of a broader class of intermetallic compounds that exhibit unique physical and chemical properties due to the interaction between the rare earth element lanthanum and the transition metal iridium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iridium–lanthanum (3/1) typically involves high-temperature solid-state reactions. The elements iridium and lanthanum are mixed in the desired stoichiometric ratio and subjected to high temperatures in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a vacuum or under an inert gas such as argon. The mixture is heated to temperatures ranging from 1000°C to 1500°C, depending on the specific reaction conditions and desired phase .
Industrial Production Methods
Industrial production of iridium–lanthanum (3/1) follows similar principles but on a larger scale. The raw materials are carefully weighed and mixed, and the reaction is carried out in high-temperature furnaces equipped with advanced control systems to ensure precise temperature regulation. The resulting product is then cooled and subjected to various purification processes to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Iridium–lanthanum (3/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxides of iridium and lanthanum.
Reduction: It can be reduced by hydrogen or other reducing agents to yield the pure metals.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal or non-metal element
Common Reagents and Conditions
Oxidation: Typically carried out in the presence of oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents are used at high temperatures.
Substitution: Various metal halides or other reactive species can be used under controlled conditions
Major Products Formed
Oxidation: Lanthanum oxide and iridium oxide.
Reduction: Pure iridium and lanthanum metals.
Substitution: New intermetallic compounds or alloys depending on the substituting element
Scientific Research Applications
Iridium–lanthanum (3/1) has several scientific research applications:
Superconductivity: The compound exhibits interesting superconducting properties, making it a subject of study in condensed matter physics.
Materials Science: The compound’s stability and resistance to corrosion make it valuable in developing new materials for high-temperature and harsh environments.
Mechanism of Action
The mechanism by which iridium–lanthanum (3/1) exerts its effects depends on the specific application:
Catalysis: In catalytic applications, the compound facilitates chemical reactions by providing active sites for the adsorption and activation of reactants.
Anticancer Activity: In medical applications, iridium-based compounds can induce cell death in cancer cells by generating reactive oxygen species and interacting with DNA.
Comparison with Similar Compounds
Similar Compounds
Iridium–rhodium (3/1): Similar in structure but with rhodium instead of lanthanum.
Iridium–cerium (3/1): Another rare earth-iridium compound with distinct superconducting and catalytic properties.
Iridium–platinum (3/1): Known for its high catalytic activity and stability in harsh environments.
Uniqueness
Iridium–lanthanum (3/1) is unique due to the combination of iridium’s electronic properties and lanthanum’s ability to stabilize complex structures. This combination results in a compound with exceptional superconducting properties and catalytic activities that are not observed in other similar compounds .
Properties
CAS No. |
12030-70-5 |
|---|---|
Molecular Formula |
Ir3La |
Molecular Weight |
715.56 g/mol |
IUPAC Name |
iridium;lanthanum |
InChI |
InChI=1S/3Ir.La |
InChI Key |
QQQBIRPUGAKEOE-UHFFFAOYSA-N |
Canonical SMILES |
[La].[Ir].[Ir].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



